

An In-Depth Technical Guide to (1S)-(+)-Menthyl Chloroformate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1S)-(+)-Menthyl chloroformate

Cat. No.: B15595056

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CAS Number: 7635-54-3

This technical guide provides comprehensive information on **(1S)-(+)-Menthyl chloroformate**, a pivotal reagent in modern organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document outlines its chemical properties, applications, experimental protocols, and safety information. **(1S)-(+)-Menthyl chloroformate**, derived from the naturally occurring monoterpenoid (+)-menthol, is primarily utilized as a chiral auxiliary and a derivatizing agent in asymmetric synthesis and chromatographic analysis.

Physicochemical and Spectroscopic Data

(1S)-(+)-Menthyl chloroformate is a colorless liquid known for its specific optical rotation. Its properties are critical for its function in inducing chirality in synthetic molecules. The following tables summarize its key physical, chemical, and safety characteristics.

Table 1: General and Physical Properties

Property	Value
CAS Number	7635-54-3[1][2][3]
Molecular Formula	C ₁₁ H ₁₉ ClO ₂ [1][2][3]
Molecular Weight	218.72 g/mol [1][3]
Appearance	Liquid, Oil[3]
Boiling Point	108-109 °C at 11 mmHg[2]
Density	1.031 g/mL at 25 °C[2]
Refractive Index (n _{20/D})	1.458[2]
Optical Activity ([α] _{20/D})	+83° (c=1 in chloroform)
Optical Purity	ee: 97% (GLC)
Flash Point	70 °C (158 °F) - closed cup
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][3]

Table 2: Identification and Registry Numbers

Identifier	Value
MDL Number	MFCD00134483[2]
Beilstein/REAXYS	2414685
PubChem Substance ID	24863571
InChI Key	KIUPCUCGVCGPPA-AEJSXWLSSA-N
SMILES String	CC(C)[C@H]1CC--INVALID-LINK-- C[C@@H]1OC(Cl)=O

Core Applications in Research and Development

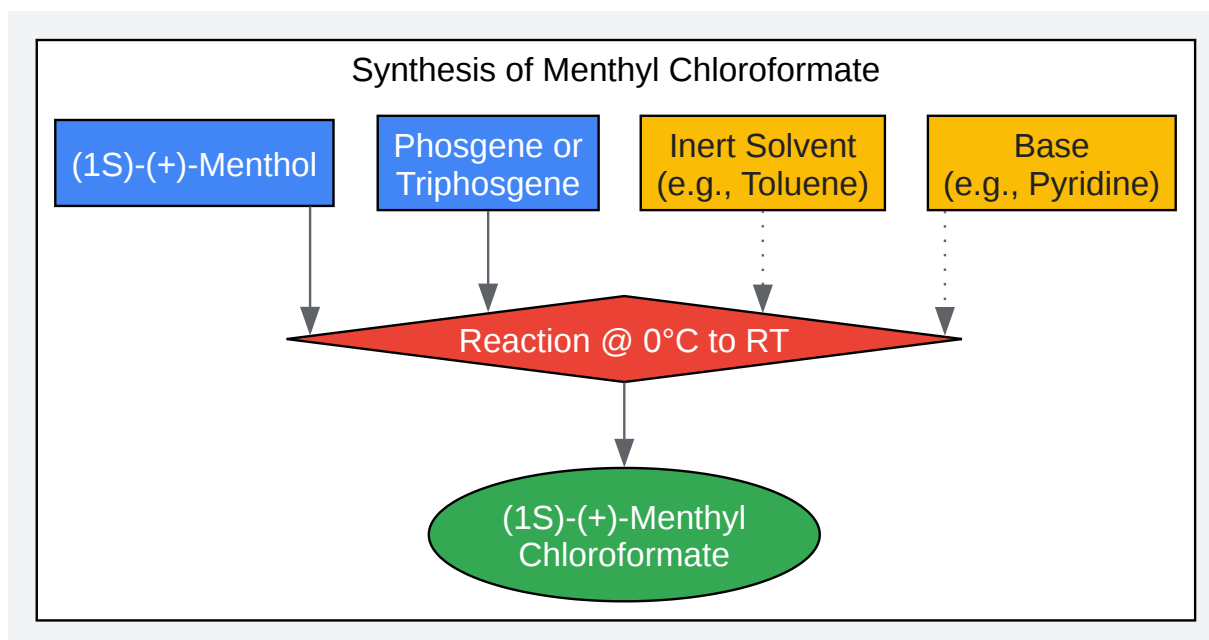
(1S)-(+)-Menthyl chloroformate's primary value lies in its role as a chiral building block and derivatizing agent.^[1]

- **Asymmetric Synthesis:** It serves as a chiral auxiliary, a molecule that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. Its bulky and conformationally rigid menthyl group provides a highly specific steric environment, enabling the diastereoselective formation of new stereocenters. It has been noted for its use in the asymmetric synthesis of quaternary carbon centers.^[2]
- **Chromatographic Derivatization:** In analytical chemistry, particularly gas chromatography (GC), many polar compounds (e.g., amino acids, carboxylic acids, phenols) exhibit poor volatility and chromatographic performance.^[4] **(1S)-(+)-Menthyl chloroformate** is used to convert these polar functional groups into less polar, more volatile carbamate or carbonate ester derivatives.^[4] This process not only improves chromatographic resolution but also allows for the chiral separation and quantification of enantiomers.

The general reactivity of chloroformates involves nucleophilic substitution at the carbonyl carbon.^[4] Key reactions include:

- **Reaction with Amines:** Forms chiral carbamates.^[4]
- **Reaction with Alcohols:** Forms chiral carbonate esters.^[4]
- **Reaction with Carboxylic Acids:** Forms mixed anhydrides.^[4]

These reactions are typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.^[4]



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Caption: Workflow for the synthesis of **(1S)-(+)-Menthyl chloroformate**.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of **(1S)-(+)-Menthyl chloroformate**.

Synthesis of Menthyl Chloroformate from Menthol

This protocol is adapted from a general procedure for synthesizing the enantiomer, (-)-menthyl chloroformate, and illustrates the standard method.^[5] The synthesis involves the reaction of menthol with a phosgene equivalent, such as triphosgene, in the presence of a base.

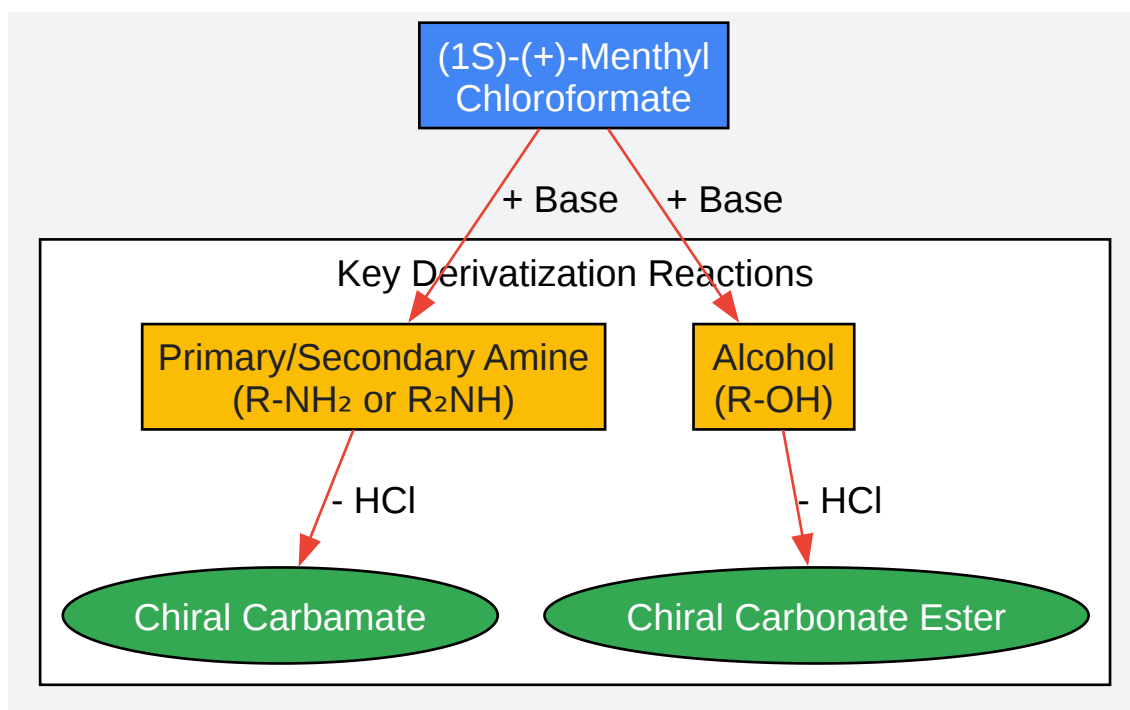
Materials:

- (+)-Menthol
- Triphosgene (bis(trichloromethyl) carbonate)
- Pyridine

- Anhydrous Toluene
- Argon or Nitrogen gas supply
- Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

Procedure:

- Under an inert argon atmosphere, dissolve triphosgene (0.37 equivalents) in anhydrous toluene in a three-neck flask equipped with a magnetic stirrer and a dropping funnel.[\[5\]](#)
- Cool the stirred solution to 0 °C using an ice bath.[\[5\]](#)
- Slowly add a solution of pyridine (1.5 equivalents) in anhydrous toluene dropwise to the triphosgene solution. Maintain the temperature at 0 °C.[\[5\]](#)
- After the addition is complete, continue stirring for 15 minutes at 0 °C.[\[5\]](#)
- Prepare a solution of (+)-menthol (1 equivalent) in anhydrous toluene and add it slowly to the reaction mixture via the dropping funnel.[\[5\]](#)
- Allow the reaction mixture to warm to room temperature and stir for approximately 15 hours.[\[5\]](#)
- Upon completion, quench the reaction by diluting with water. Extract the aqueous layer with toluene (2x).[\[5\]](#)
- Combine the organic layers and wash sequentially with water and brine.[\[5\]](#)
- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent in vacuo to yield the crude product, which can be used directly or purified by vacuum distillation.[\[5\]](#)



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Caption: General reactions of **(1S)-(+)-Menthyl chloroformate**.

General Protocol for Derivatization of Amines

This procedure outlines the formation of a carbamate derivative for applications such as chiral resolution or preparing intermediates.

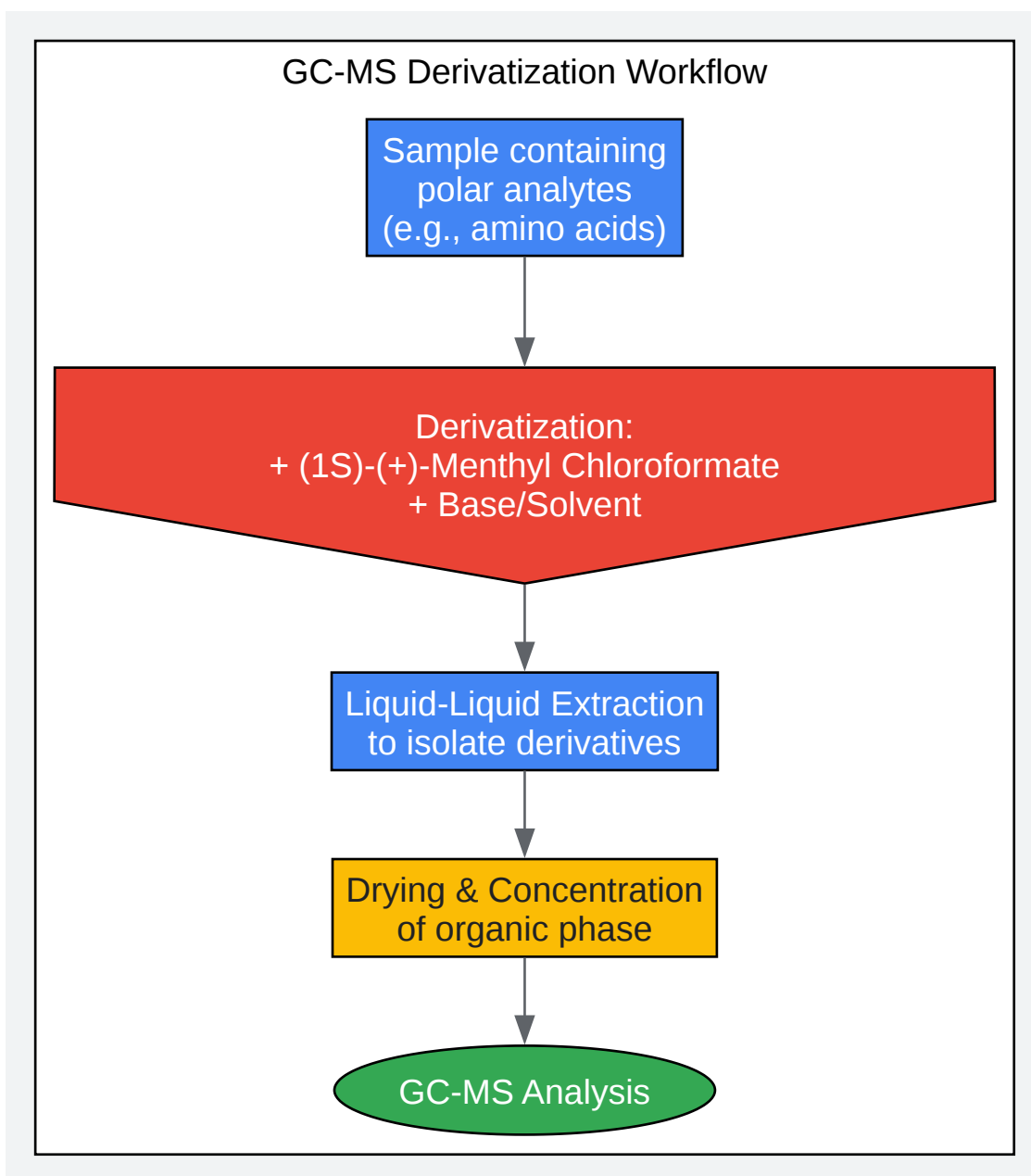
Materials:

- **(1S)-(+)-Menthyl chloroformate**
- Substrate (amine-containing compound)
- Anhydrous, non-protic solvent (e.g., Dichloromethane, THF)
- Tertiary amine base (e.g., Triethylamine, Pyridine)
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the amine substrate (1 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add **(1S)-(+)-Menthyl chloroformate** (1.1 equivalents) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
- Upon completion, dilute the mixture with the solvent and wash with saturated sodium bicarbonate solution to remove excess chloroformate and neutralize any remaining acid.
- Wash the organic layer with water and then brine.
- Dry the organic phase over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude carbamate derivative.
- Purify the product as necessary using column chromatography or recrystallization.



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Caption: Workflow for analyte derivatization prior to GC-MS analysis.

Safety and Handling

(1S)-(+)-Menthyl chloroformate is a toxic and corrosive chemical that requires careful handling in a controlled laboratory environment.[6][7] It is classified as a dangerous good for transport.[1]

Table 3: Hazard and Safety Information

Category	Details
Signal Word	Danger ^[7]
GHS Hazard Statements	H314: Causes severe skin burns and eye damage. ^[8] H331: Toxic if inhaled. ^[8]
Precautionary Statements	P261: Avoid breathing mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. ^[9] P280: Wear protective gloves/protective clothing/eye protection/face shield. ^[9] P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. ^[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. ^[9]
Hazard Classifications	Acute Toxicity, Inhalation (Category 3) ^[8] Skin Corrosion (Category 1B) ^[8]
Personal Protective Equipment (PPE)	Faceshields, chemical-resistant gloves, goggles, Type ABEK (EN14387) respirator filter.
Storage	Store at 2-8°C in a dry, cool, and well-ventilated place. ^[7] Keep containers tightly closed and away from moisture, as it can hydrolyze. ^[9] Store in a corrosives area. ^[7]
Incompatible Materials	Acids, strong bases, alcohols, amines. ^[7]
Spill & Disposal	Absorb spill with inert material. Do not expose to water. ^[9] Dispose of contents/container to an approved waste disposal plant. ^[9]

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- To cite this document: BenchChem. [An In-Depth Technical Guide to (1S)-(+)-Menthyl Chloroformate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595056#1s-menthyl-chloroformate-cas-number-7635-54-3]

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